N-(4-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)oxazol-2-yl)cyclopropanecarboxamide
Description
Properties
IUPAC Name |
N-[4-(4-pyrimidin-2-ylpiperazine-1-carbonyl)-1,3-oxazol-2-yl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O3/c23-13(11-2-3-11)20-16-19-12(10-25-16)14(24)21-6-8-22(9-7-21)15-17-4-1-5-18-15/h1,4-5,10-11H,2-3,6-9H2,(H,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDGVXHHJBPBHEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NC(=CO2)C(=O)N3CCN(CC3)C4=NC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)oxazol-2-yl)cyclopropanecarboxamide, identified by its CAS number 1351645-06-1, is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.
Structural Characteristics
The molecular formula of this compound is , which highlights its heterocyclic nature featuring piperazine, pyrimidine, and oxazole rings. These structural components are crucial as they contribute to the compound's biological interactions and chemical reactivity.
Synthesis Overview
The synthesis of this compound typically involves several key steps:
- Formation of Piperazine Derivative : Starting from pyrimidine derivatives and piperazine intermediates.
- Oxazole Ring Formation : This is achieved through coupling reactions.
- Cyclopropanecarboxamide Formation : Finalizing with the cyclopropane moiety.
These synthetic routes emphasize the complexity involved in producing this compound, which is common in advanced organic molecules .
Anticancer Potential
Research indicates that this compound exhibits potential anticancer activity. It has been shown to interact with various cellular targets, leading to inhibition of tumor growth. Specifically, its mechanism may involve:
- Inhibition of Kinases : The compound may inhibit specific kinases involved in cancer cell proliferation .
- Modulation of Signaling Pathways : By interacting with key enzymes or receptors, it can alter signaling pathways that promote tumor growth .
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit enzymes critical in disease processes. For instance:
- CYP Enzymes : It has shown inhibitory effects on cytochrome P450 enzymes, which are important in drug metabolism and biosynthesis pathways .
Study on Leishmania
A significant study explored the effects of structurally related compounds on Leishmania parasites, revealing that certain derivatives exhibited strong inhibition of L. donovani promastigote proliferation. The findings suggest that modifications in the chemical structure can enhance selectivity and potency against these parasites .
Antitumor Efficacy
In preclinical models, the compound demonstrated notable antitumor efficacy at doses of 50 and 100 mg/kg when administered to xenograft mice models inoculated with gastrointestinal stromal tumors (GIST). The results indicated a substantial reduction in tumor size, highlighting its therapeutic potential .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with related compounds can be insightful:
| Compound Name | Target Activity | IC50 (µM) | Selectivity |
|---|---|---|---|
| N-(3,5-dimethylphenyl)-4-(pyridin-4-ylmethyl)piperazine | CYP51 Inhibitor | < 1 | Moderate |
| N-(4-(benzyloxy)phenyl)-4-(2-(pyridin-4-yl)ethyl)piperazine | CYP5122A1 Inhibitor | < 1 | High |
| N-(4-(4-(pyrimidin-2-yl)piperazine)-oxazol | Tumor Growth Inhibition | 0.33 | High |
This table illustrates how variations in structure can lead to differences in biological activity and selectivity against specific targets.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Differences and Implications
(1) Heterocyclic Core Modifications
- Oxazole vs. Thiazole/Thiophene: The query compound’s oxazole core may offer distinct electronic properties compared to thiazole (Compound 15, ) or thiophene (Compound 24, ). Thiophene-triazine hybrids () demonstrate strong antiproliferative activity, suggesting that core heterocycle substitutions significantly modulate target affinity .
(2) Substituent Effects
- Cyclopropane vs. Bulkier Groups: The cyclopropanecarboxamide group in the query compound and Tozasertib () likely enhances metabolic stability compared to bulkier substituents (e.g., benzooxazinone in Compound 28, ).
- Fluorophenyl and Sulfamoyl Groups :
Pharmacokinetic and Physicochemical Properties
Table 2: Predicted Properties Based on Structural Analogues
Q & A
Q. Analytical validation :
- NMR spectroscopy (¹H/¹³C) confirms regiochemistry and purity .
- X-ray crystallography resolves bond angles and torsional strain in the cyclopropane and oxazole groups (e.g., C–C bond lengths of 1.48–1.52 Å) .
- High-resolution mass spectrometry (HRMS) verifies molecular ion peaks with <2 ppm error .
Advanced: How can reaction yields be optimized for the pyrimidinyl-piperazine intermediate?
Yield optimization requires:
- Solvent screening : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates, while dichloromethane minimizes side reactions in carboxamide coupling .
- Catalyst selection : Pd(PPh₃)₄ improves coupling efficiency in Suzuki-Miyaura reactions, reducing byproduct formation .
- Temperature gradients : Stepwise heating (e.g., 50°C → 80°C) during cyclization prevents decomposition of thermally labile oxazole precursors .
- Purification : Normal-phase chromatography with 10% methanol/ammonium hydroxide achieves >95% purity for intermediates .
Basic: What structural features influence the compound’s stability under physiological conditions?
- Cyclopropane ring : High ring strain increases reactivity but can be stabilized by electron-withdrawing groups (e.g., carboxamide) .
- Piperazine-pyrimidine linkage : Hydrogen bonding with water (via N–H and carbonyl groups) enhances solubility but may hydrolyze under acidic conditions (pH < 4) .
- Oxazole moiety : Aromaticity provides rigidity, reducing conformational flexibility and improving metabolic stability .
Validation : Accelerated stability studies (40°C/75% RH for 4 weeks) paired with LC-MS monitor degradation products like hydrolyzed piperazine .
Advanced: How to resolve contradictions in crystallographic vs. computational docking data for target binding?
- Data reconciliation : Compare experimental X-ray bond distances (e.g., piperazine C–N = 1.47 Å ) with DFT-optimized geometries (B3LYP/6-31G* basis set). Discrepancies >0.05 Å suggest force field inaccuracies.
- Docking refinement : Use induced-fit docking (Schrödinger Suite) to account for protein flexibility, validated by SPR binding assays (KD < 10 µM) .
- Case study : In dopamine D3 receptor studies, steric clashes between the cyclopropane group and Tyr365 were resolved by modifying the carboxamide substituent .
Basic: What in vitro assays are suitable for preliminary bioactivity screening?
- Enzyme inhibition : Fluorescence-based assays (e.g., kinase inhibition via ADP-Glo™) at 1–100 µM concentrations .
- Antimicrobial activity : Broth microdilution (MIC90 determination) against Gram-positive pathogens (e.g., S. aureus ATCC 29213) .
- Cytotoxicity : MTT assays on HEK-293 or HepG2 cells, with IC50 values normalized to cisplatin controls .
Advanced: How to design SAR studies for the cyclopropanecarboxamide group?
- Substituent variation : Synthesize analogs with methyl, ethyl, or aryl groups on the cyclopropane ring to assess steric/electronic effects .
- Pharmacophore mapping : Overlay docking poses (e.g., in EGFR kinase) to identify critical H-bond acceptors (oxazole carbonyl) and hydrophobic pockets (cyclopropane) .
- Data analysis : Use multivariate regression to correlate logP, polar surface area, and IC50 values (R² > 0.85 indicates predictive validity) .
Basic: What are common impurities detected during synthesis, and how are they mitigated?
- Byproduct 1 : Hydrolyzed piperazine (due to moisture) – minimized with molecular sieves in reaction mixtures .
- Byproduct 2 : Oxazole ring-opened derivatives – controlled by maintaining pH > 8 during cyclization .
- Detection : UPLC-PDA at 254 nm, with impurities quantified against USP standards (<0.1% threshold) .
Advanced: What strategies improve metabolic stability in preclinical models?
- Deuterium incorporation : Replace cyclopropane C–H bonds with C–D to slow CYP450-mediated oxidation .
- Prodrug design : Mask the carboxamide as a tert-butyl ester, hydrolyzed in vivo by esterases .
- Microsomal assays : Human liver microsomes (HLM) + NADPH identify primary metabolites (e.g., hydroxylated piperazine) for structural blocking .
Basic: How is the compound’s solubility profile determined?
- Shake-flask method : Measure equilibrium solubility in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) .
- Cosolvent assays : Use DMSO/PEG-400 mixtures to extrapolate intrinsic solubility (typically <10 µg/mL due to high logP ~3.5) .
Advanced: What in silico tools predict off-target binding risks?
- SwissTargetPrediction : Prioritize kinases and GPCRs based on structural similarity to known ligands (probability >70%) .
- Molecular dynamics (MD) : Simulate binding to hERG channels (20 ns trajectories) to assess cardiotoxicity risks .
- Validation : Compare predictions with broad-panel radioligand displacement assays (e.g., CEREP Psychoactive Drug Screen) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
